Desmethyl-VS-5584 vs. VS-5584: Altered mTOR/PI3Kα Potency Ratio
Desmethyl-VS-5584 exhibits a significantly altered selectivity profile compared to its parent compound, VS-5584. While both compounds demonstrate potent inhibition of PI3Kα, Desmethyl-VS-5584 shows a 4-fold reduction in potency against mTOR. Specifically, Desmethyl-VS-5584 inhibits PI3Kα with an IC50 of 17 nM and mTOR with an IC50 of 150 nM, yielding a PI3Kα/mTOR potency ratio of ~0.11 [1]. In contrast, VS-5584 inhibits PI3Kα with an IC50 of 16 nM and mTOR with an IC50 of 37 nM, for a ratio of ~0.43 [2]. This difference in target engagement profile makes Desmethyl-VS-5584 a more PI3Kα-biased tool compound.
| Evidence Dimension | IC50 (nM) |
|---|---|
| Target Compound Data | PI3Kα: 17 nM; mTOR: 150 nM |
| Comparator Or Baseline | VS-5584: PI3Kα: 16 nM; mTOR: 37 nM |
| Quantified Difference | mTOR IC50 is 4.1-fold higher for Desmethyl-VS-5584 (150 nM vs. 37 nM) |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
Procurement of Desmethyl-VS-5584 enables research on PI3Kα-dependent signaling with a reduced impact on mTOR, allowing for dissection of pathway feedback loops that are obscured by potent dual inhibition.
- [1] TargetMol. Desmethyl-VS-5584 Product Page. CAS 1246535-95-4. https://www.targetmol.cn/compound/Desmethyl-VS-5584 View Source
- [2] TargetMol. VS-5584 Product Page. CAS 1246560-33-7. https://www.targetmol.cn/search?keyword=VS5584&st=cpd View Source
